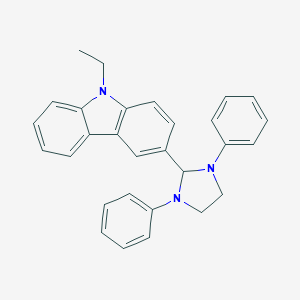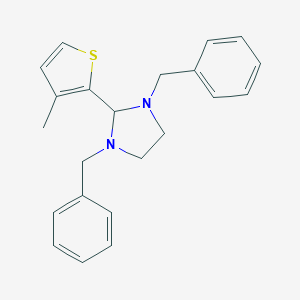![molecular formula C15H11Cl2N5O B392548 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392548.png)
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyano, and hydroxyethyl groups, as well as a dichlorophenyl vinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethyl aniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate under specific conditions to yield a cyano-substituted intermediate. Subsequent reactions with formaldehyde and ammonia lead to the formation of the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of inert gases like nitrogen or argon is common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another pyrazole derivative with similar structural features.
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile: A related compound with additional trifluoromethyl groups
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and hydroxyethyl groups, along with the dichlorophenyl vinyl moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H11Cl2N5O |
|---|---|
Molecular Weight |
348.2g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2,6-dichlorophenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-2-1-3-13(17)10(12)6-9(7-18)14-11(8-19)15(20)22(21-14)4-5-23/h1-3,6,23H,4-5,20H2/b9-6+ |
InChI Key |
ATTAXDNVYFEWHB-RMKNXTFCSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile](/img/structure/B392465.png)
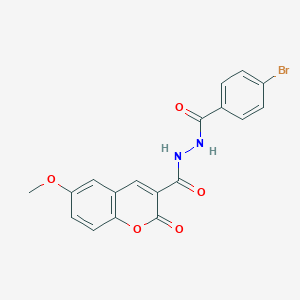
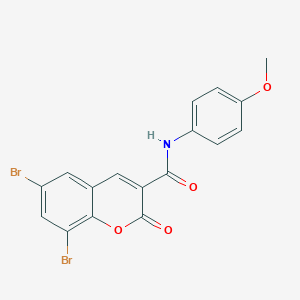

![6-bromo-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392472.png)


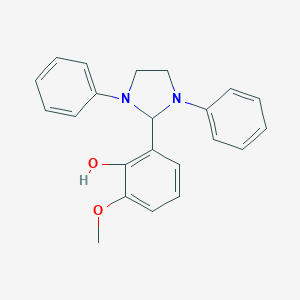

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B392480.png)
![1-(Dimethoxymethyl)-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392481.png)
![(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE](/img/structure/B392483.png)
